molecular formula C20H18N4OS B14998497 N-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine

N-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B14998497
M. Wt: 362.4 g/mol
InChI Key: MAQCTAIWARWSKI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy and methylsulfanyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-methoxyphenyl group: This step may involve a nucleophilic substitution reaction using 4-methoxyaniline.

    Attachment of the 4-(methylsulfanyl)phenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Tin(II) chloride, hydrogen gas over palladium catalyst.

    Nucleophiles: Amines, thiols, halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The presence of methoxy and methylsulfanyl groups may influence the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine: Lacks the methylsulfanyl group.

    N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine: Lacks the methoxy group.

    N-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine: Contains a pyrimidine ring instead of a pyrazine ring.

Uniqueness

The unique combination of methoxy and methylsulfanyl groups in N-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine may confer distinct chemical and biological properties, such as enhanced binding affinity, selectivity, and stability.

Properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C20H18N4OS/c1-25-16-7-5-15(6-8-16)22-20-19(14-3-9-17(26-2)10-4-14)23-18-13-21-11-12-24(18)20/h3-13,22H,1-2H3

InChI Key

MAQCTAIWARWSKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)SC

Origin of Product

United States

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